rac Duloxetine 3-Thiophene Isomer-d3 Oxalate
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Overview
Description
rac Duloxetine 3-Thiophene Isomer-d3 Oxalate: is a stable isotope of Duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder. The compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Duloxetine 3-Thiophene Isomer-d3 Oxalate involves multiple steps, starting from the preparation of the thiophene ring, followed by the introduction of the deuterium label. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Deuterium Labeling:
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the synthesized compound with oxalic acid under controlled conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo substitution reactions, where functional groups are introduced or replaced using appropriate reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry:
Isotope Labeling Studies: The deuterium label makes the compound useful in studying reaction mechanisms and pathways.
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
Biology and Medicine:
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of Duloxetine.
Drug Metabolism: Used in studies to track the metabolic pathways and identify metabolites
Industry:
Quality Control: Employed in the pharmaceutical industry for quality control and validation of analytical methods.
Research and Development: Used in the development of new drugs and formulations
Mechanism of Action
The mechanism of action of rac Duloxetine 3-Thiophene Isomer-d3 Oxalate is similar to that of Duloxetine. It inhibits the reuptake of serotonin and norepinephrine by blocking the transporters responsible for their reabsorption into the presynaptic neuron. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety .
Comparison with Similar Compounds
Duloxetine: The parent compound, used as an antidepressant.
Venlafaxine: Another SNRI with a similar mechanism of action.
Desvenlafaxine: An active metabolite of Venlafaxine with similar therapeutic effects
Uniqueness: rac Duloxetine 3-Thiophene Isomer-d3 Oxalate is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracking and analysis of the compound in biological systems, offering insights that are not possible with non-labeled compounds .
Properties
CAS No. |
1346599-22-1 |
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Molecular Formula |
C20H21NO5S |
Molecular Weight |
390.468 |
IUPAC Name |
3-naphthalen-1-yloxy-3-thiophen-3-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6)/i1D3; |
InChI Key |
LDKLJPXLAAGCEL-NIIDSAIPSA-N |
SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Synonyms |
N-(Methyl-d3)-γ-(1-naphthalenyloxy)-3-thiophenepropanamine Ethanedioate; rac-N-(Methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Oxalate; |
Origin of Product |
United States |
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